molecular formula C12H15BrFN B1446276 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine CAS No. 1895990-45-0

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine

Cat. No.: B1446276
CAS No.: 1895990-45-0
M. Wt: 272.16 g/mol
InChI Key: RFHIHQINRCDXQO-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine is a chemical compound with the molecular formula C12H13BrFN. This piperidine derivative is offered as a high-purity solid for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly as a building block for the synthesis of more complex molecules. Its structure, featuring a piperidine ring linked to a bromo- and fluoro-substituted phenyl group, is commonly found in ligands designed to target central nervous system (CNS) receptors. Piperidine-based compounds are frequently investigated for their binding affinity to sigma (σ) receptors, which are implicated in various neurological functions and psychiatric disorders . Research into sigma receptor ligands is a active field for positron emission tomography (PET) imaging and therapeutic development . The bromine and fluorine substituents on the phenyl ring make this compound a versatile synthetic intermediate. The halogen atoms provide sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Applications: This reagent is primarily used in organic synthesis and drug discovery research. It serves as a key precursor in the development of potential PET radioligands for imaging sigma receptors . It is also valuable for constructing molecular scaffolds in the search for new pharmacologically active compounds. Handling: Please refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or veterinary consumption.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHIHQINRCDXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine typically involves two key steps:

  • Step 1: Preparation of the substituted benzyl halide intermediate , such as 4-bromo-3-fluorobenzyl chloride or bromide.
  • Step 2: Nucleophilic substitution of the benzyl halide with piperidine to form the final product.

This approach leverages the nucleophilicity of piperidine’s nitrogen to displace the halide on the benzyl position, yielding the desired N-benzylpiperidine derivative.

Preparation of Substituted Benzyl Halide Intermediate

The substituted benzyl halide (4-bromo-3-fluorobenzyl chloride/bromide) is generally prepared by halogenation of the corresponding toluene or anisole derivative, followed by side-chain halogenation.

Aromatic Bromination of 3-Fluorotoluene Derivatives

  • Vapor-phase bromination of 3-fluorotoluene or 3-fluoroanisole derivatives under controlled conditions can selectively yield 4-bromo-3-fluorotoluene or 4-bromo-3-fluoroanisole with minimal dibrominated impurities.
  • The reaction is conducted at reduced pressure (10–200 mm Hg, optimally ~50 mm Hg) and temperatures below 100 °C to maintain vapor phase and high selectivity.
  • Bromine vapor is introduced into the reaction zone containing vaporized 3-fluoroanisole or 3-fluorotoluene, with reflux to maintain vapor phase and ensure complete reaction.
  • This method minimizes solvent use, increases productivity, and reduces purification needs.
Parameter Typical Conditions
Pressure 10–200 mm Hg (optimal ~50 mm Hg)
Temperature < 100 °C (typically 90–100 °C)
Bromine source Bromine vapor generated by heating liquid Br₂ (b.p. 331 K)
Reaction time ~11 hours
Product purity ~98% desired monobromo product, <0.1% dibromo impurities
Yield ~96.6% reaction yield

This vapor-phase bromination technique is particularly advantageous for producing 4-bromo-3-fluoro-substituted benzyl intermediates with high purity and yield.

Nucleophilic Substitution with Piperidine

The key step to form this compound is the nucleophilic substitution of the benzyl halide with piperidine:

  • The reaction is typically performed by reacting the substituted benzyl chloride or bromide with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reflux conditions are commonly employed to drive the reaction to completion.
  • Solvents such as acetonitrile, ethanol, or other polar aprotic solvents may be used to facilitate the nucleophilic substitution.
  • The reaction proceeds via an SN2 mechanism where piperidine attacks the benzyl carbon, displacing the halide.
Parameter Typical Conditions
Reactants 4-Bromo-3-fluorobenzyl chloride + Piperidine
Base Sodium hydroxide or potassium carbonate
Solvent Polar aprotic solvent (e.g., acetonitrile) or ethanol
Temperature Reflux (~80–100 °C)
Reaction time Several hours (4–12 h)
Purification Recrystallization or chromatography
Yield High, often >80% depending on conditions

This method is consistent with the preparation of related compounds such as 1-(4-bromo-2-chlorophenyl)methyl piperidine, where similar nucleophilic substitution routes have been reported.

Alternative Synthetic Routes and Advanced Techniques

  • Palladium-catalyzed coupling reactions have been reported for related piperidine derivatives, involving triflate intermediates and reductive amination steps, but these are more complex and typically used for more functionalized derivatives rather than simple benzylpiperidines.
  • Industrial scale synthesis may incorporate continuous flow reactors to optimize reaction efficiency and scalability, along with advanced purification techniques to ensure high purity.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages Disadvantages
Aromatic Bromination Vapor-phase bromination of 3-fluoroanisole/toluene Bromine vapor, 10–200 mm Hg, <100 °C, reflux High selectivity, minimal impurities Requires controlled equipment
Side-chain Halogenation Conversion of methyl group to benzyl chloride/bromide Chlorinating agents (e.g., SOCl₂) Readily forms benzyl halide intermediate Additional step, handling reagents
Nucleophilic Substitution Reaction of benzyl halide with piperidine Piperidine, base (NaOH/K₂CO₃), reflux Straightforward, high yield Requires purification
Advanced Coupling Pd-catalyzed coupling and reductive amination Pd catalysts, triflates, hydride reagents Enables complex substitutions More complex, costly

Research Findings and Notes

  • The vapor-phase bromination method significantly reduces dibromo impurities compared to traditional liquid-phase bromination, improving product quality and yield.
  • The nucleophilic substitution step is robust and widely used in the synthesis of substituted benzylpiperidines, including halogenated derivatives.
  • Industrial processes emphasize reaction optimization via continuous flow and controlled reaction parameters to maximize efficiency.
  • No direct literature specifically details the preparation of this compound alone, but extrapolation from closely related compounds and aromatic bromination methods provides a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Azides, thiocyanates, and other substituted derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated compounds.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to investigate the biological activity of piperidine derivatives.

    Industrial Applications: It may be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substitutions

1-(4-Bromobenzoyl)-3-methylpiperidine (CAS: 346720-48-7)
  • Structure : A bromobenzoyl group replaces the phenylmethyl moiety, and a methyl group is attached to the piperidine ring.
  • Molecular Formula: C₁₃H₁₅BrNO.
  • Key Differences : The benzoyl group introduces a ketone functionality, increasing polarity compared to the phenylmethyl group in the target compound. This may reduce blood-brain barrier penetration but improve solubility .
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS: 443668-51-7)
  • Structure : Features a sulfonyl linker and a methoxy group on the phenyl ring.
  • Molecular Formula: C₁₃H₁₈BrNO₃S.
  • Methoxy substitution may alter metabolic pathways compared to fluoro substituents .
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine
  • Source : Isolated from Streptomyces tunisiensis W4MT573222 (0.30% abundance in GC-MS analysis).
  • Key Differences : A chlorine atom replaces bromo/fluoro, and an ethoxyethyl chain is present. The bulky substituent may reduce membrane permeability but increase steric hindrance in target interactions .

Analogues with Extended Aliphatic or Aromatic Chains

1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine (Compound 9a)
  • Structure : Contains a bromophenyl-fluoroallyl chain and a benzyloxy group.
  • Synthesis : Prepared via NaHMDS-mediated coupling in THF.
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c)
  • Structure : Biphenyl system with a fluoro and methyl substituent.
  • Synthesis : Suzuki coupling with 4-fluorophenylboronic acid pinacol ester.
  • Key Differences : The biphenyl group extends aromaticity, likely improving binding to receptors with large hydrophobic domains, such as G-protein-coupled receptors (GPCRs) .

Natural Product-Derived Piperidine Analogues

Piperlonguminine and Related Alkaloids
  • Source : Isolated from Piper nigrum (black pepper) and Piper longum.
  • Structure : Examples include 1-[1-oxo-3-(3,4-methylenedioxyphenyl)-propan]piperidine.
  • Key Differences : Natural analogues often incorporate propenyl or dienyl chains and methylenedioxy groups. These features are associated with antioxidant and antimicrobial activities but may confer higher cytotoxicity compared to synthetic halogenated derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Notes Source
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine C₁₂H₁₄BrFN ~285.9 4-Bromo-3-fluorophenylmethyl Medicinal applications (unspecified) Synthetic
1-(4-Bromobenzoyl)-3-methylpiperidine C₁₃H₁₅BrNO ~296.2 4-Bromobenzoyl, 3-methylpiperidine Not reported Synthetic
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine C₁₃H₁₈BrNO₃S 348.26 3-Bromo-4-methoxy-phenylsulfonyl Not reported Synthetic
3-[1-(p-Chlorophenyl)-1-ethoxyethyl]piperidine C₁₅H₂₀ClNO ~283.8 p-Chlorophenyl, ethoxyethyl Antimicrobial (low abundance) Natural (Streptomyces)
1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine C₂₂H₂₂BrFNO ~433.3 4-Bromophenyl-fluoroallyl, benzyloxy Synthetic intermediate Synthetic

Research Findings and Implications

  • Structural Alerts: Piperidine derivatives with propenyl or dodecadienoyl chains (e.g., (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine) may trigger toxicity alerts, but halogenated phenylmethyl derivatives like the target compound are often predicted as safe .
  • Antimicrobial Potential: Halogenated piperidines (bromo/fluoro) show promise in antimicrobial studies due to enhanced membrane penetration and target binding .
  • Drug Design : The biphenyl and benzyloxy analogues highlight the trade-off between lipophilicity and solubility. The target compound’s balance of halogens and minimal steric bulk may optimize pharmacokinetics .

Biological Activity

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine, a compound characterized by its unique piperidine structure and halogenated aromatic group, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11H14BrFN2
  • Molecular Weight : 273.14 g/mol
  • CAS Number : 1249436-04-1

The presence of bromine and fluorine atoms in the phenyl ring is significant as these halogens can influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and neuropharmacological effects. The following sections detail these activities based on available literature.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of piperidine derivatives. The introduction of halogens (like bromine and fluorine) into the phenyl ring enhances antibacterial potency. For instance:

  • A study reported that compounds with similar structures showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
CompoundMIC (µg/mL)Target Bacteria
10.12E. coli
20.25S. aureus
30.50Pseudomonas aeruginosa

2. Anticancer Activity

The anticancer potential of piperidine derivatives has also been explored extensively:

  • In vitro studies revealed that certain piperidine compounds exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . These compounds were found to induce apoptosis through mechanisms involving the modulation of apoptotic pathways.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
CaCo-210Cell cycle arrest and apoptosis

3. Neuropharmacological Effects

Research has indicated that piperidine derivatives may have potential neuropharmacological applications:

  • Studies suggest that compounds similar to this compound can interact with neurotransmitter systems, particularly those involving serotonin receptors . This interaction could lead to therapeutic effects in mood disorders or anxiety.

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the synthesis of novel piperidine derivatives, including this compound, which were tested against a panel of bacterial strains. The study found that the compound exhibited superior activity compared to standard antibiotics like levofloxacin.

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxicity of various piperidine derivatives on human cancer cell lines. It was observed that the presence of halogen substituents significantly enhanced cytotoxic effects, suggesting a structure-activity relationship that favors halogenated compounds for anticancer activity.

Q & A

Basic: What are the key considerations for synthesizing 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine with high purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-bromo-3-fluorobenzyl bromide with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted intermediates. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., characteristic piperidine methylene protons at δ 2.3–2.7 ppm) and LC-MS (expected [M+H]⁺ at m/z 284/286 for bromine isotopic pattern) .

Advanced: How can crystallographic data resolve ambiguities in the spatial configuration of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-97) is essential. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Collect data on a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL, focusing on anisotropic displacement parameters for bromine and fluorine atoms.
  • Analyze torsion angles (e.g., C-Br···F dihedral angles) to confirm steric effects and conformational stability.
    Report discrepancies in bond lengths (±0.02 Å) and angles (±1°) compared to DFT-optimized models .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor degradation at λ_max ≈ 260 nm (aryl bromide absorption) in buffered solutions (pH 2–12).
  • 19F^{19}F-NMR: Track fluorine environment shifts (e.g., δ -110 to -115 ppm for meta-fluorine) to detect hydrolysis or ring substitution.
  • Stability Studies: Use accelerated conditions (40°C, 75% RH) and compare degradation products via HRMS to identify pathways (e.g., debromination or piperidine ring oxidation) .

Advanced: How can molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection: Prioritize receptors with known piperidine-binding sites (e.g., σ-receptors or monoamine transporters).
  • Docking Workflow:
    • Prepare ligand structures with OpenBabel (MMFF94 force field).
    • Use AutoDock Vina for rigid/flexible docking (grid center on binding pocket, exhaustiveness = 32).
    • Validate with free-energy perturbation (FEP) or MM-GBSA scoring.
  • Contradiction Analysis: Compare docking scores (ΔG) vs. experimental IC₅₀ values to identify false positives arising from halogen-bonding artifacts .

Basic: What safety protocols are critical when handling this compound in aqueous reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods to avoid skin/eye contact with brominated intermediates.
  • Waste Disposal: Quench reactions with NaHSO₃ to reduce bromine emissions. Collect organic waste in halogen-compatible containers.
  • Emergency Response: For spills, use absorbent pads and neutralize with 10% NaOH before disposal. Document all incidents per OSHA HCS guidelines .

Advanced: How do steric and electronic effects of the 4-bromo-3-fluoro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bromine atom at the para position hinders Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄) due to bulky ortho-substituents. Optimize using Buchwald-Hartwig conditions (XPhos Pd G3, 100°C).
  • Electronic Effects: Fluorine’s electron-withdrawing nature activates the aryl ring for SNAr reactions. Monitor regioselectivity via 13C^{13}C-NMR (C-F coupling constants ≈ 245 Hz) .

Basic: What chromatographic methods separate this compound from its synthetic byproducts?

Methodological Answer:

  • TLC: Silica gel 60 F₂₅₄, hexane:EtOAc (7:3); visualize under UV (254 nm) or iodine vapor.
  • HPLC: C18 column, gradient elution (40–80% acetonitrile in 0.1% TFA/water over 20 min). Retention time ≈ 12.5 min.
  • GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; monitor for debrominated byproducts (m/z 205) .

Advanced: How does the compound’s conformational flexibility impact its pharmacokinetic properties?

Methodological Answer:

  • MD Simulations: Run 100 ns trajectories in GROMACS (CHARMM36 force field) to analyze piperidine ring puckering (C2- or chair-conformation) and logP (predicted ≈ 2.8).
  • Metabolism Prediction: Use Schrödinger’s Metabolite to identify CYP3A4-mediated N-dealkylation pathways. Validate with microsomal stability assays (t₁/₂ > 60 min preferred) .

Basic: What are the storage conditions to prevent degradation of this compound?

Methodological Answer:
Store under inert gas (Ar/N₂) at –20°C in amber vials. Desiccate with silica gel to prevent hydrolysis. Monitor for discoloration (yellowing indicates oxidation) and re-test purity every 6 months via HPLC .

Advanced: How can cryo-EM or microED complement SCXRD for structural analysis of larger derivatives?

Methodological Answer:
For nano-crystalline or amorphous derivatives:

  • MicroED: Collect data on a Talos Arctica (200 kV) with a Timepix detector. Index patterns using DIALS.
  • Cryo-EM: Use vitrified samples (2–3 mg/mL in 50 mM Tris-HCl) and refine maps in RELION-3.1. Compare to SCXRD data to resolve disorder in the benzyl-piperidine linkage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine
Reactant of Route 2
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1-[(4-Bromo-3-fluorophenyl)methyl]piperidine

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